molecular formula C19H22N4O2 B15029674 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15029674
M. Wt: 338.4 g/mol
InChI Key: JYVVZMATLGYPMB-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids . This reaction yields 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-2-5-14-12-18(21-8-10-25-11-9-24)23-17-7-4-3-6-16(17)22-19(23)15(14)13-20/h3-4,6-7,12,21,24H,2,5,8-11H2,1H3

InChI Key

JYVVZMATLGYPMB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOCCO)C#N

Origin of Product

United States

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